molecular formula C19H18ClN3OS B258689 4-(4-chlorophenyl)-6-methyl-2-methylsulfanyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide

4-(4-chlorophenyl)-6-methyl-2-methylsulfanyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide

Cat. No.: B258689
M. Wt: 371.9 g/mol
InChI Key: QNYOFRSZLVUJGB-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-6-methyl-2-methylsulfanyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, a methylsulfanyl group, and a phenyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-6-methyl-2-methylsulfanyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with thiourea and acetylacetone in the presence of a base can lead to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-6-methyl-2-methylsulfanyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-6-methyl-2-methylsulfanyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-6-methyl-2-methylsulfanyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-bromophenyl)-4-methyl-2-(methylsulfanyl)-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide
  • 6-(4-fluorophenyl)-4-methyl-2-(methylsulfanyl)-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide

Uniqueness

4-(4-chlorophenyl)-6-methyl-2-methylsulfanyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the chlorophenyl group with the pyrimidine ring and other substituents provides a distinct profile that can be exploited for various applications .

Properties

Molecular Formula

C19H18ClN3OS

Molecular Weight

371.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-methyl-2-methylsulfanyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide

InChI

InChI=1S/C19H18ClN3OS/c1-12-16(18(24)22-15-6-4-3-5-7-15)17(23-19(21-12)25-2)13-8-10-14(20)11-9-13/h3-11,17H,1-2H3,(H,21,23)(H,22,24)

InChI Key

QNYOFRSZLVUJGB-UHFFFAOYSA-N

SMILES

CC1=C(C(N=C(N1)SC)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=C(C(N=C(N1)SC)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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